molecular formula C9H7BrClN3 B1467348 1-(2-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole CAS No. 1251267-38-5

1-(2-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole

Cat. No.: B1467348
CAS No.: 1251267-38-5
M. Wt: 272.53 g/mol
InChI Key: UKAXWJZGOWQNCD-UHFFFAOYSA-N
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Description

1-(2-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromophenyl group and a chloromethyl group attached to the triazole ring

Preparation Methods

The synthesis of 1-(2-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromobenzyl chloride and sodium azide.

    Formation of Azide Intermediate: Sodium azide reacts with 2-bromobenzyl chloride to form 2-bromobenzyl azide.

    Cycloaddition Reaction: The azide intermediate undergoes a cycloaddition reaction with propargyl chloride in the presence of a copper catalyst to form the triazole ring, resulting in this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The bromophenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include sodium azide, propargyl chloride, copper catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. The bromophenyl and chloromethyl groups can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(2-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:

    1-(2-bromophenyl)-1H-1,2,3-triazole: Lacks the chloromethyl group, which may affect its reactivity and applications.

    1-(2-chlorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole: Contains a chlorophenyl group instead of a bromophenyl group, which may influence its chemical properties and interactions.

    1-(2-bromophenyl)-4-methyl-1H-1,2,3-triazole:

The uniqueness of this compound lies in its specific combination of functional groups, which can be tailored for various applications in research and industry.

Properties

IUPAC Name

1-(2-bromophenyl)-4-(chloromethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClN3/c10-8-3-1-2-4-9(8)14-6-7(5-11)12-13-14/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAXWJZGOWQNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(N=N2)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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